Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 4-phenyl group substituted with a (4-methylbenzoyl)oxy moiety. This compound belongs to a class of molecules synthesized via the Hantzsch reaction, a well-established method for constructing 1,4-DHPs by condensing aldehydes, β-keto esters, and ammonia . The structural uniqueness of this compound lies in its 4-(4-methylbenzoyloxy)phenyl substituent, which distinguishes it from classical 1,4-DHPs like nifedipine or nisoldipine. Its ester groups (dimethyl at positions 3 and 5) and methyl substituents at positions 2 and 6 contribute to its stereoelectronic profile, influencing both physicochemical properties and biological activity .
Properties
Molecular Formula |
C25H25NO6 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25NO6/c1-14-6-8-18(9-7-14)23(27)32-19-12-10-17(11-13-19)22-20(24(28)30-4)15(2)26-16(3)21(22)25(29)31-5/h6-13,22,26H,1-5H3 |
InChI Key |
ZVVYUOLJENQPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through a Knoevenagel condensation between methyl acetoacetate and the aldehyde, followed by Michael addition of a second methyl acetoacetate molecule. Cyclization with ammonia yields the dihydropyridine ring. Stoichiometric ratios are critical: a 2:1:1 molar ratio of methyl acetoacetate, aldehyde, and ammonium acetate ensures optimal ring formation. Excess methyl acetoacetate drives the reaction to completion, mitigating side reactions such as oligomerization.
Solvent and Temperature Optimization
Polar protic solvents like ethanol or methanol facilitate proton transfer during cyclization. Ethanol, used at 60–80°C, balances reaction rate and byproduct suppression. Prolonged reflux (12–24 hours) ensures complete conversion, though excessive heating risks decarboxylation. Inert atmospheres (e.g., nitrogen) prevent oxidation of the dihydropyridine core to pyridine derivatives.
Following dihydropyridine ring formation, esterification and functional group introduction require precise control to retain regioselectivity.
Methyl Esterification
The dicarboxylic acid intermediate, generated in situ during Hantzsch condensation, undergoes methylation using dimethyl sulfate or methyl iodide. A two-phase system (aqueous NaOH/dichloromethane) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances esterification efficiency, yielding >90% dimethyl ester. Excess methylating agent (1.2 equivalents) compensates for hydrolysis in aqueous media.
Managing Steric Effects
The bulky 4-{[(4-methylphenyl)carbonyl]oxy}phenyl substituent necessitates tailored reaction conditions. High-dielectric solvents (e.g., DMF) improve solubility during later stages, while ultrasonic irradiation reduces reaction time by enhancing mass transfer.
Purification and Characterization
Recrystallization Techniques
Crude product purification employs sequential recrystallization from acetone/water (1:3 v/v), removing unreacted methyl acetoacetate and oligomers. Gradual cooling (0.5°C/min) yields needle-like crystals with >99% purity.
Chromatographic Methods
Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomers, though this step is often unnecessary due to the Hantzsch reaction’s inherent regioselectivity.
Spectroscopic Validation
-
FTIR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (dihydropyridine C=C) confirm structural integrity.
-
¹H NMR : A singlet at δ 2.30 ppm (6H, C2 and C6 methyl groups) and a multiplet at δ 7.20–8.10 ppm (aromatic protons) validate substitution patterns.
-
MS : Molecular ion peak at m/z 505.18 ([M+H]⁺) aligns with the calculated molecular weight.
Comparative Analysis of Synthetic Routes
The Hantzsch route outperforms stepwise methods in yield and scalability, though alkylation approaches (e.g., using N-benzyl-N-methylamine) remain viable for introducing tertiary amine functionalities.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Calcium Channel Blockers :
- Compounds in the 1,4-dihydropyridine class are primarily known for their use as calcium channel blockers. They play a significant role in the treatment of cardiovascular diseases such as hypertension and angina by inhibiting calcium ion influx into cells, leading to relaxation of vascular smooth muscle and reduced blood pressure .
- Anticancer Activity :
- Antidiabetic Effects :
- Neurotropic Effects :
Case Study 1: Antihypertensive Properties
A study conducted on a series of 1,4-dihydropyridine derivatives demonstrated that modifications at the 4-position significantly influenced the antihypertensive activity. The compound exhibited substantial efficacy in lowering blood pressure in hypertensive animal models when administered at specific dosages .
Case Study 2: Anticancer Activity
In vitro studies showed that certain derivatives of dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate induced apoptosis in human cancer cell lines through mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,4-Dihydropyridines
Key Observations :
- Synthetic Accessibility : Most analogs are synthesized via the Hantzsch reaction, but advanced derivatives like YC-93 require post-synthetic modifications .
Pharmacological and Biochemical Comparisons
1,4-DHPs are widely studied for calcium channel antagonism, but substituents dictate selectivity and potency:
Key Findings :
- Substituent-Driven Activity : Nitro (YC-93) and methoxy () groups enhance vasodilation, while carbamoyl/carbonyloxy groups (Target Compound) may modulate enzyme interactions .
- Ring Planarity : Planar 1,4-DHP rings (e.g., nisoldipine) correlate with higher Ca²⁺ channel affinity, suggesting that the Target Compound’s bulky 4-substituent may reduce planarity and activity .
Structural and Crystallographic Insights
X-ray studies reveal conformational trends:
Structural Trends :
Biological Activity
Dimethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a member of the dihydropyridine class of compounds, has garnered attention for its potential biological activities. This compound's structure, characterized by multiple functional groups, suggests diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C27H29NO6
- Molecular Weight : 463.5 g/mol
Structural Characteristics
The compound features a dihydropyridine core with various substituents that may influence its biological activity. The presence of the carbonyl group and multiple methyl groups can enhance lipophilicity and potentially improve membrane permeability.
Dihydropyridines are primarily known as calcium channel blockers, which inhibit the influx of calcium ions through L-type calcium channels. This mechanism is crucial in cardiovascular pharmacology, particularly in managing hypertension and angina.
- Calcium Channel Blockade : The inhibition of calcium entry leads to vasodilation and decreased cardiac contractility.
- Antioxidant Properties : Some studies suggest that dihydropyridine derivatives exhibit antioxidant effects, which may protect against oxidative stress in various tissues.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter release and reduction of excitotoxicity.
Case Studies and Research Findings
- Cardiovascular Effects : A study demonstrated that similar dihydropyridine derivatives significantly reduced blood pressure in hypertensive animal models. The study highlighted the role of these compounds in improving vascular function and reducing cardiac workload .
- Neuroprotective Activity : In vitro studies have shown that certain derivatives can protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases .
- Antioxidant Activity : Research indicated that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related conditions .
Comparative Analysis with Related Compounds
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,4-dihydropyridine derivatives like this compound, and how can reaction conditions be optimized for improved yield?
The synthesis typically involves a multicomponent Hantzsch reaction, utilizing substituted aldehydes, diketones, and ammonium acetate. For derivatives with aryl substituents (e.g., 4-methylphenyl groups), microwave-assisted synthesis or reflux in ethanol under inert conditions (N₂ atmosphere) can enhance reaction efficiency. Optimization may include:
Q. How can spectroscopic and crystallographic data be used to confirm the structure and stereochemistry of this compound?
- X-ray crystallography : Resolve the dihydropyridine ring puckering and substituent orientation. For example, a triclinic crystal system (space group P1) with cell parameters a = 7.34 Å, b = 10.61 Å, c = 13.84 Å confirms the 1,4-dihydropyridine core .
- NMR spectroscopy : The ¹H-NMR chemical shift of the NH proton (~4.5 ppm) and diastereotopic methyl groups (doublets at δ 1.2–1.5 ppm) validate the non-aromatic 1,4-dihydropyridine structure .
- IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, IRI) are suitable for analyzing the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, a HOMO energy of −6.2 eV and LUMO of −1.8 eV (B3LYP/6-31G* basis set) indicates susceptibility to electrophilic attack at the dihydropyridine ring .
- Intrinsic Reaction Coordinate (IRC) : Map reaction pathways for ring oxidation or ester hydrolysis .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .
Q. How can contradictions in experimental data (e.g., unexpected byproducts or low yields) be systematically addressed?
- Reaction path screening : Use quantum chemical calculations (e.g., Gaussian 16) to identify competing pathways, such as alternative cyclization routes or oxidation intermediates .
- High-throughput experimentation : Vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess steric/electronic effects on yield .
- HPLC-MS analysis : Detect trace byproducts (e.g., pyridine analogs) and correlate with reaction conditions .
Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via:
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
- Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on calcium channel blocking activity .
- Molecular docking : Simulate interactions with target proteins (e.g., L-type calcium channels) using AutoDock Vina. A binding energy <−7 kcal/mol suggests high affinity .
Q. What safety and toxicity assessments are critical for handling this compound in laboratory settings?
- Acute toxicity screening : Follow OECD guidelines (e.g., LD₅₀ testing in rodents) .
- Ecotoxicity assays : Evaluate aquatic toxicity (e.g., Daphnia magna immobilization EC₅₀) .
- PPE protocols : Use nitrile gloves, FFP3 masks, and fume hoods to minimize inhalation/contact risks .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
